4-Fluoro-2-hydroxy-N-methylbenzamide
Description
4-Fluoro-2-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a hydroxy group at the 2-position, a fluorine atom at the 4-position, and an N-methyl substitution on the amide group. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine, which enhances metabolic stability and binding affinity in drug-receptor interactions . The hydroxy group may confer unique solubility and hydrogen-bonding properties, distinguishing it from analogs with methoxy or amino substituents.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
DGHUWJXRAAGAJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Benzamide Derivatives
Key Observations :
- Fluorine substitution at the 4-position is common in bioactive benzamides, improving metabolic stability and lipophilicity .
- The hydroxy group in this compound may increase aqueous solubility compared to methoxy or methyl analogs but could reduce stability under acidic conditions.
- Crystallographic data for fluorinated analogs (e.g., ) reveal orthorhombic packing, suggesting tight molecular arrangements influenced by fluorine’s electronegativity .
Key Observations :
- Coupling reagents like DCC/HOBt () are versatile for benzamide synthesis but require stringent temperature control.
Fluorescence and Spectroscopic Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C . Detection limits (LOD: 0.269 mg/L) highlight its utility in sensing applications.
- This compound : Fluorescence data are unavailable, but the hydroxy group may quench fluorescence compared to methoxy-substituted analogs due to proton exchange effects.
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve membrane permeability and reduce steric hindrance compared to bulkier halogens .
- Hydroxy vs. Methoxy : The hydroxy group increases hydrophilicity but may necessitate protective-group strategies during synthesis to prevent oxidation.
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